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Introduction

The tumor microenvironment (TME) is a complex and dynamic milieu composed of cancer
cells, stromal cells, immune cells, and the extracellular matrix. Among the immune cells, tumor-
associated macrophages (TAMs) are a major component and play a crucial role in tumor
progression, metastasis, and response to therapies.[1][2][3] The human monocytic leukemia
cell line, THP-1, is a widely used model to study the interaction between macrophages and
cancer cells. THP-1 cells can be differentiated into macrophage-like cells with distinct
phenotypes, such as the pro-inflammatory M1 and the anti-inflammatory M2 subtypes, which
allows for the investigation of their specific roles in the TME.[4][5][6] This document provides
detailed protocols for the co-culture of THP-1 cells with cancer cells, enabling the study of
cellular interactions, signaling pathways, and the evaluation of potential therapeutic agents.
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Table 2: Co-culture System Parameters
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Experimental Protocols
Protocol 1: Culture and Maintenance of THP-1

Monocytes

e Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine
serum (FBS) and 1% penicillin-streptomycin.

¢ Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO:x:.

e Subculture: Split the cells every 2-3 days to maintain a cell density between 2 x 10> and 1 x

10¢ cells/mL. Do not allow the density to exceed 1 x 10° cells/mL.

Protocol 2: Differentiation of THP-1 Monocytes into
Macrophages

This protocol describes the differentiation of THP-1 cells into MO, M1, and M2 macrophages.
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o Seeding: Seed THP-1 cells in a culture plate at a density of 1 x 10° to 5 x 10 cells/mL.
 Differentiation to MO Macrophages:

o Add Phorbol 12-myristate 13-acetate (PMA) to the culture medium at a final concentration
of 25-100 ng/mL.

o Incubate for 48-72 hours. During this time, the cells will adhere to the plate and exhibit a
macrophage-like morphology.[7]

o After incubation, gently aspirate the PMA-containing medium and wash the cells once with
fresh RPMI-1640 medium.

o Add fresh, pre-warmed RPMI-1640 medium and allow the cells to rest for at least 24 hours
before proceeding with polarization or co-culture experiments. This resting period is crucial
for the cells to return to a resting state.[7]

e Polarization to M1 Macrophages:

o After the resting period, replace the medium with fresh RPMI-1640 containing 100 ng/mL
lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-y).

o Incubate for 48 hours.
e Polarization to M2 Macrophages:

o After the resting period, replace the medium with fresh RPMI-1640 containing 20 ng/mL
interleukin-4 (IL-4) and 20 ng/mL interleukin-13 (IL-13).[7]

o Incubate for 72 hours.

Protocol 3: Co-culture of Differentiated THP-1
Macrophages with Cancer Cells

This section details two common co-culture methods: direct and indirect (transwell).

A. Direct Co-culture

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.jove.com/t/62652/macrophage-differentiation-polarization-into-an-m2-like-phenotype
https://www.jove.com/t/62652/macrophage-differentiation-polarization-into-an-m2-like-phenotype
https://www.jove.com/t/62652/macrophage-differentiation-polarization-into-an-m2-like-phenotype
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Cancer Cell Seeding: Seed your cancer cell line of choice into a multi-well plate and allow
them to adhere overnight.

» THP-1 Differentiation: In a separate plate, differentiate THP-1 cells to the desired
macrophage phenotype (MO, M1, or M2) as described in Protocol 2.

e Co-culture Setup:

o After differentiation and resting, detach the THP-1 derived macrophages using a gentle
cell scraper or a non-enzymatic cell dissociation solution.

o Count the macrophages and add them to the wells containing the adhered cancer cells at
the desired ratio (e.g., 1:0.3 cancer cells to macrophages).[1]

o Co-culture for 24-72 hours, depending on the experimental endpoint.
B. Indirect (Transwell) Co-culture
o Cancer Cell Seeding: Seed the cancer cells in the lower chamber of a transwell plate.
e THP-1 Seeding and Differentiation:

o Seed THP-1 cells into the transwell insert (typically with a 0.4 um pore size) at a density of
1 x 103 cells/ml.[4]

o Differentiate the THP-1 cells within the insert to the desired macrophage phenotype as
described in Protocol 2.[4]

e Co-culture Assembly:

o After the final wash of the differentiated macrophages, place the transwell insert containing
the macrophages into the well with the cancer cells.[4]

o Add fresh culture medium to both the insert and the lower well.

o Incubate for the desired co-culture period (e.g., 48 hours).[4]

Protocol 4: Analysis of Co-culture Experiments
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A variety of assays can be performed to analyze the effects of the co-culture.
e Cytokine Analysis:

o Collect the conditioned medium from the co-culture.

o Centrifuge to remove any cells or debris.

o Analyze the supernatant for cytokine levels (e.g., IL-6, IL-10, TNF-a) using Enzyme-Linked
Immunosorbent Assay (ELISA) or a multiplex cytokine array.[1][8][9][10]

e Cell Migration and Invasion Assays:

o Perform a wound-healing (scratch) assay or a transwell migration assay (using inserts with
a larger pore size, e.g., 8 um) on the cancer cells after co-culture to assess changes in
migratory capacity.[2][11]

o For invasion assays, coat the transwell membrane with a basement membrane extract like
Matrigel.[9]

e Phagocytosis Assay:

o Label the cancer cells with a fluorescent dye (e.g., CFSE or a pH-sensitive dye like
pHrodo Red).

o Co-culture the labeled cancer cells with the differentiated THP-1 macrophages.

o After the co-culture period, analyze the percentage of macrophages that have engulfed
the fluorescent cancer cells using flow cytometry or fluorescence microscopy.[12][13][14]

e Gene and Protein Expression Analysis:

o Harvest the cells from the co-culture (for direct co-culture, cell sorting may be necessary to
separate the two populations).

o Analyze gene expression changes using quantitative real-time PCR (qRT-PCR).

o Analyze protein expression levels by Western blotting or flow cytometry.
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Caption: Experimental workflow for THP-1 and cancer cell co-culture.
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Caption: Key signaling pathways in macrophage and cancer cell interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for THP-1 Co-culture
with Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611354#thp-1-co-culture-with-cancer-cells-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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